molecular formula C14H9N3O7 B11102627 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B11102627
M. Wt: 331.24 g/mol
InChI Key: WCFIMUCZBGRZPI-UHFFFAOYSA-N
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Description

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H9N3O7 It is characterized by the presence of nitro groups and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid typically involves a multi-step process:

    Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the aromatic ring.

    Formation of Carbamoyl Derivative: The nitrated benzoic acid is then reacted with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamoyl derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: 3-Amino-2-[(4-aminophenyl)carbamoyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitroaniline and 3-nitrobenzoic acid.

Scientific Research Applications

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of dyes and pigments.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitro groups can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid is unique due to the presence of both nitro and carbamoyl groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

3-nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9N3O7/c18-13(15-8-4-6-9(7-5-8)16(21)22)12-10(14(19)20)2-1-3-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20)

InChI Key

WCFIMUCZBGRZPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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